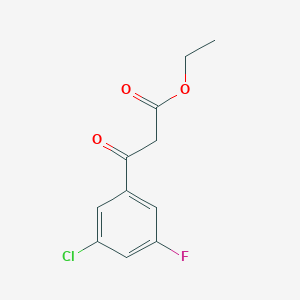

Ethyl (3-chloro-5-fluorobenzoyl)acetate

Description

Historical Context of Halogenated Benzoylacetate Derivatives in Organic Synthesis

The utility of benzoylacetate derivatives in organic synthesis is a long-established concept, with the Claisen condensation, first reported in the late 19th century, providing a foundational method for their preparation. masterorganicchemistry.comyoutube.comlibretexts.org The introduction of halogens into the benzoylacetate scaffold represented a significant advancement, allowing for greater control over the electronic properties and reactivity of the molecule. Halogenated compounds, in general, have played a profound role in medicinal chemistry, with over a quarter of FDA-approved drugs containing at least one chlorine atom. nih.govchemrxiv.org This historical precedent underscores the importance of developing and understanding new halogenated synthons like Ethyl (3-chloro-5-fluorobenzoyl)acetate.

Structural Significance and Reactivity Profile of Ethyl (3-chloro-5-fluorobenzoyl)acetate

The structure of Ethyl (3-chloro-5-fluorobenzoyl)acetate is characterized by a central β-keto ester functionality attached to a 3-chloro-5-fluorophenyl group. This specific arrangement of atoms imparts a unique reactivity profile to the molecule.

Key Structural Features and Their Influence on Reactivity:

| Feature | Significance |

| β-Keto Ester Group | The methylene (B1212753) protons situated between the two carbonyl groups are acidic and can be readily deprotonated to form a stabilized enolate. This enolate is a potent nucleophile, capable of participating in a variety of carbon-carbon bond-forming reactions. |

| 3-Chloro and 5-Fluoro Substituents | These electron-withdrawing halogen atoms on the aromatic ring influence the electron density of the entire molecule. They enhance the electrophilicity of the benzoyl carbonyl carbon and can also serve as handles for further functionalization through cross-coupling reactions. |

The reactivity of Ethyl (3-chloro-5-fluorobenzoyl)acetate is dominated by the chemistry of its β-dicarbonyl moiety. It can undergo a range of transformations, including alkylation, acylation, and condensation reactions at the α-carbon. The benzoyl group can also be subject to nucleophilic attack, although this is less common than reactions involving the enolate.

Physicochemical Properties:

| Property | Value |

| CAS Number | 914777-33-6 |

| Molecular Formula | C₁₁H₉ClFO₃ |

| Molecular Weight | 244.64 g/mol |

| Appearance | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

Overview of Research Trajectories for Aryl Ketoester Scaffolds

Aryl ketoesters, the class of compounds to which Ethyl (3-chloro-5-fluorobenzoyl)acetate belongs, are key intermediates in the synthesis of a wide variety of biologically active molecules and functional materials. researchgate.netaurigeneservices.com Research in this area is focused on several key trajectories:

Development of Novel Synthetic Methodologies: Chemists are continuously exploring more efficient and environmentally benign methods for the synthesis of aryl ketoesters. This includes the use of novel catalysts and one-pot reaction sequences. researchgate.net

Asymmetric Synthesis: The development of methods for the enantioselective transformation of aryl ketoesters is a major area of research, as the chirality of a molecule is often crucial for its biological activity.

Applications in Medicinal Chemistry: Aryl ketoesters are precursors to a wide range of heterocyclic compounds that form the core of many pharmaceuticals. researchgate.net

Materials Science: The unique electronic and photophysical properties of some aryl ketoester derivatives have led to their investigation in the development of organic photocatalysts and covalent organic frameworks (COFs). nih.gov

Interdisciplinary Relevance in Chemical Sciences and Related Fields

The versatility of Ethyl (3-chloro-5-fluorobenzoyl)acetate and related aryl ketoesters makes them relevant to a number of scientific disciplines beyond traditional organic synthesis.

Medicinal Chemistry: This compound serves as a crucial starting material for the synthesis of active pharmaceutical ingredients (APIs). The presence of chlorine and fluorine can enhance a drug's metabolic stability, membrane permeability, and binding affinity to its target protein. nih.gov

Agrochemical Science: Similar to their role in pharmaceuticals, halogenated intermediates are vital in the development of new herbicides, insecticides, and fungicides. The specific substitution pattern of Ethyl (3-chloro-5-fluorobenzoyl)acetate can be tailored to achieve desired activity and selectivity.

Materials Science: The incorporation of halogenated aromatic moieties into larger molecular structures can influence their packing in the solid state and their electronic properties, making them of interest for the design of new organic materials with specific optical or electronic functions. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(3-chloro-5-fluorophenyl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClFO3/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGRAHQACJFZKIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=CC(=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3 Chloro 5 Fluorobenzoyl Acetate

Classical Esterification and Acylation Approaches to β-Ketoesters

The synthesis of β-keto esters is a cornerstone of organic chemistry, with the Claisen condensation being a primary and historically significant method. wikipedia.orglibretexts.org This reaction involves the base-promoted condensation of two ester molecules. libretexts.org In a typical Claisen condensation, an ester with an α-hydrogen is treated with a strong base, such as sodium ethoxide, to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. vaia.compressbooks.pub The subsequent elimination of an alkoxide leaving group results in the formation of the β-keto ester. libretexts.orgpressbooks.pub A stoichiometric amount of base is necessary because the resulting β-keto ester is deprotonated, which drives the reaction to completion. wikipedia.org

A variation of this is the "crossed" Claisen condensation, which occurs between two different esters. libretexts.org To avoid a complex mixture of products, this variation is most effective when one of the esters lacks α-hydrogens, thereby preventing it from self-condensing. libretexts.orgfiveable.me For the synthesis of a compound like ethyl (3-chloro-5-fluorobenzoyl)acetate, this would involve the reaction between ethyl acetate (B1210297) and an ester of 3-chloro-5-fluorobenzoic acid.

Another classical and direct route is the acylation of ketone enolates or their equivalents. nih.gov This can involve the reaction of a pre-formed enolate of ethyl acetate with an acylating agent, such as the corresponding acyl chloride, 3-chloro-5-fluorobenzoyl chloride. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is common for generating the enolate. wikipedia.org An alternative strategy involves the acylation of the dianion of β-keto esters, which can be achieved by treating the β-keto ester with one equivalent of sodium hydride followed by one equivalent of n-butyllithium. cdnsciencepub.com

A well-established method for producing β-keto esters is through the decarboxylative acylation of malonic acid half-esters. organic-chemistry.org This involves the reaction of magnesium enolates of substituted malonic acid half-oxyesters with various acyl donors, including acyl chlorides. organic-chemistry.org A related approach starts with the acylation of diethyl malonate with the desired benzoyl chloride, followed by a decarboxylation step to yield the target β-keto ester. A similar synthesis for ethyl 2,4-dichloro-5-fluoro-benzoyl-acetate involves heating crude diethyl 2,4-dichloro-5-fluoro-benzoyl-malonate with p-toluenesulphonic acid in water. prepchem.com

| Classical Synthesis Method | Reactants | Key Features |

| Claisen Condensation | Two ester molecules (e.g., ethyl acetate and ethyl 3-chloro-5-fluorobenzoate) | Base-promoted (e.g., NaOEt), forms C-C bond, requires at least one enolizable ester. wikipedia.orgfiveable.me |

| Acylation of Ester Enolate | Ester enolate (from ethyl acetate) and acyl chloride (3-chloro-5-fluorobenzoyl chloride) | Often uses strong, non-nucleophilic bases like LDA. wikipedia.orgcdnsciencepub.com |

| Malonic Ester Synthesis | Diethyl malonate and 3-chloro-5-fluorobenzoyl chloride, followed by decarboxylation | A two-step process involving acylation and then removal of a carboxyl group. prepchem.com |

Development of Advanced Synthetic Routes for Ethyl (3-chloro-5-fluorobenzoyl)acetate

Modern synthetic chemistry has sought to improve upon classical methods by developing more efficient, selective, and environmentally benign protocols. These advancements are particularly relevant for the synthesis of highly functionalized molecules like ethyl (3-chloro-5-fluorobenzoyl)acetate.

Palladium catalysis has revolutionized organic synthesis, and its application to the formation of β-keto esters is an area of active research. While direct palladium-catalyzed synthesis of ethyl (3-chloro-5-fluorobenzoyl)acetate is not extensively documented, related transformations highlight the potential of this approach. Palladium catalysts are known to facilitate the C-acylation of enol silyl (B83357) ethers with acid chlorides. organic-chemistry.org

A significant area of development involves the chemistry of palladium enolates, which can be generated from allyl β-keto esters through a palladium-catalyzed decarboxylation. nih.gov These intermediates can then participate in a variety of bond-forming reactions. nih.gov While this specific application is for the transformation of existing β-keto esters, it showcases the versatility of palladium in this area of chemistry. Palladium-catalyzed asymmetric alkylation and α-hydroxylation of β-keto esters have also been successfully developed, demonstrating the utility of palladium in creating complex and chiral molecules from β-keto ester precursors. thieme-connect.comrsc.orgthieme-connect.com

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer a highly efficient strategy for building molecular complexity. researchgate.net While a specific MCR for the direct synthesis of ethyl (3-chloro-5-fluorobenzoyl)acetate is not prominently described, the principles of MCRs are applicable. For instance, the Hantzsch dihydropyridine (B1217469) synthesis is a well-known MCR that utilizes a β-keto ester as one of its key components. nih.gov The development of new MCRs is a continuous effort in organic synthesis, and it is conceivable that a convergent approach could be designed to assemble the target molecule from simpler precursors in a single pot. researchgate.net

The structure of ethyl (3-chloro-5-fluorobenzoyl)acetate itself is achiral. However, it is a precursor to molecules that may contain stereocenters. For example, reduction of the keto group can lead to a chiral β-hydroxy ester. Therefore, the stereoselective synthesis of these downstream products is an important consideration.

The asymmetric reduction of β-keto esters is a well-studied field. Ketoreductase (KRED) enzymes have been used for the stereoselective synthesis of α-fluoro-β-hydroxy esters from racemic α-fluoro-β-keto esters through a process called dynamic reductive kinetic resolution (DYRKR). alaska.edu This enzymatic approach can produce high diastereomeric and enantiomeric excess. alaska.edu

Furthermore, palladium-catalyzed asymmetric reactions of β-keto esters are known. For instance, highly enantioselective allenylation of β-keto esters has been achieved using a cooperative palladium/Brønsted acid catalysis system. acs.org Such catalytic systems allow for the creation of chiral products from β-keto ester substrates with high levels of stereocontrol.

Precursor and Intermediate Synthesis in the Formation of Ethyl (3-chloro-5-fluorobenzoyl)acetate

The most common and direct precursor for the acylation step is 3-chloro-5-fluorobenzoyl chloride. This acyl chloride is typically synthesized from its corresponding carboxylic acid, 3-chloro-5-fluorobenzoic acid.

Synthesis of 3-chloro-5-fluorobenzoic acid: There are several routes to obtain 3-chloro-5-fluorobenzoic acid. One method involves the directed ortho-metallation of 1-chloro-3-fluorobenzene (B165101), followed by carboxylation with carbon dioxide at low temperatures. Another approach is the selective fluorination of 3-chlorobenzoic acid using electrophilic fluorinating agents.

Conversion to 3-chloro-5-fluorobenzoyl chloride: The conversion of the carboxylic acid to the more reactive acyl chloride is a standard transformation in organic synthesis. This is commonly achieved by treating 3-chloro-5-fluorobenzoic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose, often in the presence of a catalytic amount of a base like pyridine (B92270). google.com Other chlorinating agents such as oxalyl chloride can also be employed.

| Precursor | Synthesis Method | Reagents |

| 3-chloro-5-fluorobenzoic acid | Directed ortho-metallation | 1-chloro-3-fluorobenzene, n-butyllithium, CO₂ |

| 3-chloro-5-fluorobenzoyl chloride | Chlorination of carboxylic acid | 3-chloro-5-fluorobenzoic acid, Thionyl chloride (SOCl₂) google.com |

Preparation of Acetate Precursors

The synthesis of Ethyl (3-chloro-5-fluorobenzoyl)acetate is contingent on the successful preparation of its key precursors. The primary synthetic route involves a Claisen condensation reaction, which requires an activated benzoic acid derivative and an enolizable acetate component. The principal precursors are 3-chloro-5-fluorobenzoyl chloride and a suitable ethyl acetate-derived nucleophile, such as potassium ethyl malonate.

The preparation of 3-chloro-5-fluorobenzoyl chloride typically starts from 3-chloro-5-fluorobenzoic acid. This conversion is a standard procedure in organic synthesis, often achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The reaction proceeds by converting the carboxylic acid's hydroxyl group into a better leaving group, which is subsequently displaced by a chloride ion.

Another critical precursor is the acetate component. While direct condensation with ethyl acetate is possible, using a pre-formed, more reactive precursor like potassium ethyl malonate can lead to higher yields and better reaction control. The preparation of potassium ethyl malonate involves the partial hydrolysis of diethyl malonate using potassium hydroxide (B78521) in ethanol (B145695). google.com This process selectively saponifies one of the ester groups, which is then deprotonated to form the potassium salt. This salt serves as a potent nucleophile in the subsequent condensation step.

A typical laboratory-scale preparation of potassium ethyl malonate involves reacting diethyl malonate with a solution of potassium hydroxide in absolute ethanol at a controlled temperature, often between 20-25°C. google.com The reaction mixture is stirred for several hours, after which the product, a white solid, can be isolated by filtration, washed with a solvent like ether, and dried. google.com

Optimization of Reaction Conditions and Yields for Ethyl (3-chloro-5-fluorobenzoyl)acetate

The synthesis of Ethyl (3-chloro-5-fluorobenzoyl)acetate is typically achieved via a Claisen-type condensation reaction between 3-chloro-5-fluorobenzoyl chloride and an acetate precursor, such as potassium ethyl malonate. The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are systematically varied include the choice of base, solvent, reaction temperature, and reaction time.

The reaction generally involves the acylation of the malonate enolate with the benzoyl chloride. In a common procedure analogous to the synthesis of similar compounds, potassium ethyl malonate is reacted with 3-chloro-5-fluorobenzoyl chloride in the presence of a base and a suitable solvent. google.com For instance, a mixture of potassium ethyl malonate and magnesium chloride in a solvent like dichloromethane (B109758) can be treated with triethylamine (B128534) to facilitate the reaction. google.com The temperature is often initially kept low (e.g., 0°C) during the addition of the acyl chloride and then allowed to rise to room temperature. google.com

Detailed research findings from analogous syntheses highlight the importance of optimizing these variables.

Table 1: Illustrative Optimization of Solvent for Acylation Reaction This table illustrates how solvent choice can impact the yield of the target compound, based on findings for similar reactions. researchgate.net

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Dichloromethane | 25 | 10 | 85 |

| 2 | Tetrahydrofuran (THF) | 25 | 10 | 80 |

| 3 | Toluene | 25 | 10 | No Product |

| 4 | Ethyl Acetate | 25 | 10 | No Product |

As indicated by studies on related syntheses, solvents like dichloromethane and THF are often effective, while others may fail to promote the reaction. researchgate.net

Table 2: Illustrative Optimization of Reaction Temperature The reaction temperature is another critical parameter that requires careful control to balance reaction rate with the prevention of side reactions.

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Dichloromethane | 0 to 25 | 15 | 88 |

| 2 | Dichloromethane | 25 | 10 | 85 |

| 3 | Dichloromethane | 40 (Reflux) | 6 | 75 |

Lowering the initial temperature can often improve the selectivity and yield of the reaction by minimizing the formation of byproducts.

Chemical Reactivity and Mechanistic Studies of Ethyl 3 Chloro 5 Fluorobenzoyl Acetate

Reactivity of the β-Ketoester Moiety

The β-ketoester group is a key functional group that dictates a significant portion of the reactivity of Ethyl (3-chloro-5-fluorobenzoyl)acetate. This moiety consists of a ketone and an ester group separated by a methylene (B1212753) group, leading to unique chemical properties.

Enolization and Tautomerism Studies

β-ketoesters, including Ethyl (3-chloro-5-fluorobenzoyl)acetate, exist as an equilibrium mixture of keto and enol tautomers. nih.gov The acidic nature of the α-protons (protons on the carbon between the two carbonyl groups) facilitates the formation of an enolate intermediate, which can then be protonated on the oxygen to yield the enol form. The extent of enolization depends on various factors such as the solvent, temperature, and the electronic nature of the substituents.

The enol form is stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl group of the enol and the ester carbonyl oxygen, creating a six-membered ring-like structure. libretexts.org Furthermore, the double bond of the enol is conjugated with the carbonyl group of the ester, providing additional resonance stabilization. libretexts.org

Table 1: Keto-Enol Tautomerism of Ethyl (3-chloro-5-fluorobenzoyl)acetate

| Tautomer | Structure | Key Features |

| Keto Form | O=C(C1=CC(F)=CC(Cl)=C1)CC(=O)OCC | Contains a ketone and an ester functional group. |

| Enol Form | OC(C1=CC(F)=CC(Cl)=C1)=CC(=O)OCC | Contains a hydroxyl group, a carbon-carbon double bond, and an ester. Stabilized by intramolecular hydrogen bonding and conjugation. libretexts.org |

Note: The equilibrium between the keto and enol forms is dynamic and influenced by external conditions.

Studies on similar β-ketoesters have utilized techniques like LC-NMR to directly measure the rates of ketonization and enolization. nih.gov The ketonization process is often found to be acid-catalyzed. nih.gov

Nucleophilic Additions to the Ketone Carbonyl

The carbonyl carbon of the ketone in the β-ketoester moiety is electrophilic and susceptible to attack by nucleophiles. youtube.comlibretexts.orgmasterorganicchemistry.com This reactivity is a cornerstone of carbonyl chemistry. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the oxygen atom carries a negative charge. libretexts.orgmasterorganicchemistry.com Subsequent protonation of the resulting alkoxide yields an alcohol.

The reactivity of the carbonyl group can be influenced by the electron-withdrawing nature of the adjacent 3-chloro-5-fluorobenzoyl group, which can enhance the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A variety of nucleophiles can participate in these addition reactions, including organometallic reagents (like Grignard reagents), hydrides, and cyanide ions. youtube.commasterorganicchemistry.com

Reactivity of the Halogenated Aromatic Ring

The 3-chloro-5-fluorobenzoyl moiety provides another reactive handle on the molecule, primarily through reactions involving the halogen substituents on the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The presence of electron-withdrawing groups, such as the benzoyl group, can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). pressbooks.pubmasterorganicchemistry.com In this two-step mechanism, a nucleophile attacks the carbon atom bearing a leaving group (in this case, chlorine or fluorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub

The rate of SNAr reactions is influenced by the nature of the leaving group and the position of the activating groups. Generally, fluorine is a better leaving group than chlorine in SNAr reactions due to its higher electronegativity, which helps to stabilize the transition state leading to the Meisenheimer complex. masterorganicchemistry.com The activating group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the intermediate through resonance. pressbooks.pubmasterorganicchemistry.com In Ethyl (3-chloro-5-fluorobenzoyl)acetate, the benzoyl group is meta to both halogens, which may reduce its activating effect for SNAr reactions. However, under forcing conditions or with strong nucleophiles, substitution may still occur.

Cross-Coupling Reactions (e.g., Suzuki, Heck)

The chlorine and fluorine atoms on the aromatic ring can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base. nih.govscilit.com While aryl chlorides are generally less reactive than aryl bromides or iodides, suitable catalyst systems have been developed to facilitate their coupling. nih.govacs.org The cross-coupling of aryl fluorides is more challenging due to the strength of the C-F bond, but progress has been made in this area as well. researchgate.netnih.gov

Heck Reaction: The Heck reaction is a palladium-catalyzed reaction between an aryl or vinyl halide and an alkene to form a substituted alkene. organic-chemistry.orgiitk.ac.in Similar to the Suzuki coupling, the reactivity of the aryl halide follows the trend I > Br > Cl >> F. beilstein-journals.org Therefore, selective coupling at the chlorine position over the fluorine position might be achievable under carefully controlled conditions.

Table 2: Potential Cross-Coupling Reactions of Ethyl (3-chloro-5-fluorobenzoyl)acetate

| Reaction | Coupling Partner | Catalyst/Reagents | Potential Product |

| Suzuki Coupling | Arylboronic acid | Pd catalyst, Base | Ethyl (3-aryl-5-fluorobenzoyl)acetate or Ethyl (3-chloro-5-arylbenzoyl)acetate |

| Heck Reaction | Alkene | Pd catalyst, Base | Ethyl (3-alkenyl-5-fluorobenzoyl)acetate or Ethyl (3-chloro-5-alkenylbenzoyl)acetate |

Intramolecular and Intermolecular Cyclization Reactions

The combination of the β-ketoester and the halogenated aromatic ring within the same molecule opens up possibilities for cyclization reactions.

Intramolecular Cyclization: Under appropriate conditions, the enolate of the β-ketoester can act as an internal nucleophile, potentially displacing one of the halogen atoms on the aromatic ring via an intramolecular SNAr reaction to form a cyclic product. The feasibility of such a reaction would depend on the ring size of the resulting cyclic ketone and the activation of the aromatic ring.

Intermolecular Cyclization: Ethyl (3-chloro-5-fluorobenzoyl)acetate can also be a precursor for the synthesis of heterocyclic compounds through intermolecular reactions. For example, reaction with a binucleophile could lead to the formation of a heterocyclic ring. One common reaction of β-ketoesters is the Hantzsch pyridine (B92270) synthesis, where a β-ketoester reacts with an aldehyde and ammonia (B1221849) or an ammonium (B1175870) salt. Another example is the Paal-Knorr synthesis of pyrroles by reacting a 1,4-dicarbonyl compound (which can be derived from a β-ketoester) with a primary amine or ammonia.

These cyclization reactions are valuable in medicinal chemistry for the synthesis of complex molecular scaffolds.

Formation of Heterocyclic Systems (e.g., Chromenes, Benzoxazoles, Indolizines, Isoxazoles, Isocoumarins)

The dicarbonyl nature of Ethyl (3-chloro-5-fluorobenzoyl)acetate makes it an ideal starting material for condensation reactions to form a wide array of heterocyclic compounds.

Isoxazoles: The reaction of β-keto esters with hydroxylamine (B1172632) is a fundamental method for isoxazole (B147169) synthesis. In a typical procedure, Ethyl (3-chloro-5-fluorobenzoyl)acetate would react with hydroxylamine hydrochloride, leading to the formation of an oxime intermediate which subsequently cyclizes to yield a 3-(3-chloro-5-fluorophenyl)-5-hydroxyisoxazole derivative.

Isocoumarins: Isocoumarin (B1212949) synthesis can be achieved through various pathways involving β-keto esters. One established method involves the copper(I)-catalyzed domino reaction of o-halobenzoic acids with 1,3-dicarbonyl compounds. organic-chemistry.org In this context, Ethyl (3-chloro-5-fluorobenzoyl)acetate can act as the 1,3-dicarbonyl component, reacting with a suitable ortho-halobenzoic acid to generate the isocoumarin scaffold. organic-chemistry.org Alternative methods include the intramolecular cyclization of homophthalic anhydride (B1165640) derivatives, which can be formed under basic conditions. google.com

Indolizines: The synthesis of indolizine (B1195054) derivatives often proceeds via the reaction of pyridinium (B92312) salts. nih.gov For instance, a pyridinium ylide, generated in situ from a corresponding pyridinium salt, can react with the β-keto ester functionality of Ethyl (3-chloro-5-fluorobenzoyl)acetate in a 1,3-dipolar cycloaddition reaction, followed by aromatization, to yield a substituted indolizine core. researchgate.netrsc.org

Benzoxazoles: While direct synthesis from Ethyl (3-chloro-5-fluorobenzoyl)acetate is not prominently documented, general strategies for benzoxazole (B165842) synthesis can be adapted. For example, a common route involves the condensation of an o-aminophenol with a carboxylic acid or its derivative. The ester group of the title compound could first be hydrolyzed to the corresponding carboxylic acid, which could then be condensed with an o-aminophenol to form the benzoxazole ring system. A related synthesis involves reacting 2-mercapto benzoxazole with ethyl 2-chloroacetate, highlighting the utility of ethyl acetate (B1210297) derivatives in building such heterocycles. figshare.com

Table 1: Heterocyclic Synthesis Strategies Using Ethyl (3-chloro-5-fluorobenzoyl)acetate as a Precursor

| Heterocycle | General Reactant(s) | Key Reaction Type |

| Isoxazole | Hydroxylamine | Condensation-Cyclization |

| Isocoumarin | o-Halobenzoic Acid | Copper-Catalyzed Domino Reaction organic-chemistry.org |

| Indolizine | Pyridinium Ylide | 1,3-Dipolar Cycloaddition researchgate.net |

| Benzoxazole | o-Aminophenol (after hydrolysis of the ester) | Condensation |

Tandem Condensation-Cyclization Reactions

Tandem reactions, where multiple bond-forming events occur in a single pot, represent an efficient synthetic strategy. The structure of Ethyl (3-chloro-5-fluorobenzoyl)acetate is amenable to such processes. A key example is the Dieckmann condensation, which is an intramolecular Claisen condensation. libretexts.org While the title compound itself cannot undergo this reaction, a derivative, such as a 1,6- or 1,7-diester formed by alkylating the active methylene group with an ester-containing chain, could cyclize intramolecularly. This reaction, typically promoted by a strong base like sodium ethoxide, would yield a five- or six-membered cyclic β-keto ester, respectively. libretexts.orgresearchgate.net The reaction is driven to completion by the deprotonation of the resulting acidic cyclic β-keto ester. libretexts.org

Intramolecular Michael Addition Reactions

The active methylene group of Ethyl (3-chloro-5-fluorobenzoyl)acetate, once deprotonated, can act as a Michael donor. researchgate.net If an appropriate Michael acceptor (an activated olefin) is introduced into the molecule, an intramolecular Michael addition can occur to form a new ring. organicreactions.org For example, alkylation of the α-carbon with an allyl halide would produce an intermediate that, upon base-catalyzed deprotonation, could undergo cyclization. This strategy is a powerful method for constructing carbocyclic and heterocyclic rings. rsc.orgnih.gov The reaction involves the 1,4-conjugate addition of the enolate to the activated double bond, a process that can create multiple new stereocenters with high control. nih.gov

Derivatization Strategies and Functional Group Transformations

The presence of three distinct reactive sites—the ester, the ketone, and the aromatic ring—allows for a wide range of derivatization strategies.

Ester Hydrolysis and Transesterification Reactions

The ethyl ester group is readily transformed, providing a handle for further molecular elaboration.

Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding (3-chloro-5-fluorobenzoyl)acetic acid under either acidic or basic conditions. This carboxylic acid serves as a key intermediate for various subsequent reactions, such as amide bond formation or further cyclizations. google.com

Transesterification: As a β-keto ester, the title compound can undergo transesterification to swap the ethyl group for other alkyl or aryl groups. nih.gov This reaction is often catalyzed by acids (e.g., boric acid) or metal salts and can be performed with a variety of alcohols, including primary, secondary, allylic, and benzylic alcohols. ucc.ienih.gov The process is valuable for modifying the properties of the molecule or for introducing specific functional handles. nih.govresearchgate.net The reaction likely proceeds via an enol or acylketene intermediate. nih.gov

Table 2: Representative Transesterification Reactions for β-Keto Esters

| Catalyst Type | Example Alcohols | Typical Conditions | Reference |

| Boric Acid on Silica | Primary, secondary, allylic, benzylic, chiral | Solvent-free, recyclable catalyst | nih.gov |

| Lewis/Protic Acids | Various alcohols | Anhydrous conditions to prevent hydrolysis | nih.gov |

| Catalyst-Free | Excess β-keto ester | High temperature (e.g., 90 °C) with ethanol (B145695) removal | nih.gov |

Reduction and Oxidation Reactions of the Carbonyl Groups

The selective modification of the ketone and ester carbonyl groups offers another avenue for creating structural diversity.

Reduction: The two carbonyl groups exhibit different reactivities. The ketone is generally more susceptible to reduction than the ester. Selective reduction of the ketone to a secondary alcohol can be achieved using milder reducing agents like sodium borohydride, often at low temperatures (-78 °C) to enhance selectivity. elsevierpure.com The resulting hydroxy ester is a valuable chiral building block if the reduction is performed asymmetrically. nih.gov To reduce the ester group while leaving the ketone untouched, the ketone must first be protected, for instance, as a cyclic acetal (B89532) (dioxolane) using ethylene (B1197577) glycol. stackexchange.com After protection, a stronger reducing agent like lithium aluminum hydride can be used to reduce the ester to a primary alcohol. Subsequent deprotection restores the ketone.

Oxidation: The oxidation of the carbonyl groups in Ethyl (3-chloro-5-fluorobenzoyl)acetate is not a commonly reported transformation. Generally, oxidation of ketones or esters requires harsh conditions and often leads to cleavage of the carbon skeleton, which is typically not a synthetically desirable outcome for this class of compounds.

Electrophilic Aromatic Substitution (EAS) on the Aryl Moiety

Further functionalization of the 3-chloro-5-fluorophenyl ring can be accomplished via electrophilic aromatic substitution. The outcome of this reaction is dictated by the directing effects of the existing halogen substituents.

In the 1-chloro-3-fluorobenzene (B165101) system, the potential sites for substitution are C2, C4, and C6.

Position 2 (ortho to F, ortho to Cl): Sterically hindered and electronically deactivated by both halogens.

Position 4 (para to F, ortho to Cl): Electronically activated by resonance from the fluorine and chlorine.

Position 6 (ortho to F, para to Cl): Electronically activated by resonance from both fluorine and chlorine.

Between fluorine and chlorine, fluorine's 2p orbital has better size and energy overlap with the carbon 2p orbitals of the ring, leading to a stronger resonance donation effect. stackexchange.com Although fluorine has a stronger inductive withdrawing effect, its superior resonance donation makes it a less deactivating group than chlorine. stackexchange.comresearchgate.net Therefore, substitution is most likely to be directed by the fluorine atom. The major products would be expected at the C4 and C6 positions, with the C2 position being less favored due to steric hindrance from both adjacent halogens. For a reaction like nitration, one would anticipate the formation of a mixture of 1-chloro-5-fluoro-2-nitro-, 1-chloro-5-fluoro-4-nitro-, and 3-chloro-5-fluoro-2-nitro- substituted benzoylacetates. gauthmath.comwikipedia.org

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Relation to F | Relation to Cl | Predicted Reactivity |

| C2 | ortho | ortho | Low (steric hindrance) |

| C4 | para | ortho | High |

| C6 | ortho | para | High |

Spectroscopic and Structural Elucidation of Ethyl 3 Chloro 5 Fluorobenzoyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of Ethyl (3-chloro-5-fluorobenzoyl)acetate is expected to show distinct signals for the protons of the ethyl group and the aromatic ring. Due to the presence of both keto and enol tautomers, the spectrum may exhibit two sets of signals.

Ethyl Group: The ethyl group will present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from coupling to each other.

Aromatic Protons: The 3-chloro-5-fluorobenzoyl ring will show three aromatic protons. The substitution pattern will lead to complex splitting patterns (doublets of doublets or multiplets) due to both proton-proton and proton-fluorine couplings.

Methylene and Methine Protons: The active methylene group adjacent to the two carbonyls will appear as a singlet. In the enol form, a methine proton will be present, coupled to the enolic hydroxyl proton.

Predicted ¹H NMR Data: Due to the lack of specific experimental data in the search results, a predictive table is provided based on known chemical shifts of similar structures.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| CH₃ (Ethyl) | ~1.2-1.4 | Triplet | ~7.1 |

| CH₂ (Ethyl) | ~4.1-4.3 | Quartet | ~7.1 |

| CH₂ (Methylene) | ~4.0 | Singlet | - |

| Aromatic H | ~7.5-7.8 | Multiplet | - |

| Enol CH | ~5.8 | Singlet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (oxygen, chlorine, and fluorine).

Carbonyl Carbons: Two distinct signals are expected for the ester and ketone carbonyl carbons in the downfield region of the spectrum.

Aromatic Carbons: The aromatic region will show six signals for the carbons of the benzene (B151609) ring. The carbons attached to chlorine and fluorine will have their chemical shifts significantly influenced, and the carbon-fluorine bond will exhibit C-F coupling.

Aliphatic Carbons: The ethyl group carbons and the active methylene carbon will appear in the upfield region.

Predicted ¹³C NMR Data: This table is predictive and based on analogous structures due to the absence of direct experimental data.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ (Ethyl) | ~14 |

| CH₂ (Ethyl) | ~61 |

| CH₂ (Methylene) | ~45 |

| Aromatic C | ~115-140 |

| C-Cl | ~135 |

| C-F | ~162 (with C-F coupling) |

| C=O (Ester) | ~167 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopic Analysis

¹⁹F NMR is highly specific for fluorine-containing compounds. For Ethyl (3-chloro-5-fluorobenzoyl)acetate, a single signal is expected for the fluorine atom on the aromatic ring. The chemical shift of this signal provides a sensitive probe of the electronic environment of the fluorine atom. The signal will likely appear as a multiplet due to coupling with the adjacent aromatic protons.

Two-Dimensional NMR Techniques (e.g., COSY, DEPT-135) for Structural Assignment

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the methyl and methylene protons of the ethyl group and also reveal the coupling network among the aromatic protons.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps in distinguishing between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons and carbonyls are not observed in a DEPT-135 spectrum. This would be instrumental in confirming the assignments of the aliphatic and aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which is crucial for determining the molecular weight and formula.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition. The expected molecular formula for Ethyl (3-chloro-5-fluorobenzoyl)acetate is C₁₁H₁₀ClFO₃. The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 3:1 ratio).

Expected HRMS Data: Based on the molecular formula C₁₁H₁₀ClFO₃.

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 245.0324 |

This comprehensive spectroscopic analysis, combining various NMR techniques and HRMS, would provide a definitive structural confirmation of Ethyl (3-chloro-5-fluorobenzoyl)acetate.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is instrumental in both confirming the identity of Ethyl (3-chloro-5-fluorobenzoyl)acetate and assessing its purity.

In a typical LC-MS analysis, the compound is first passed through a chromatography column, which separates it from any impurities. The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratio is measured. The molecular weight of Ethyl (3-chloro-5-fluorobenzoyl)acetate is 244.64 g/mol . The mass spectrometer would be expected to detect the molecular ion peak corresponding to this weight, thereby confirming the compound's identity. Furthermore, the liquid chromatogram provides a quantitative measure of purity by comparing the peak area of the main compound to the total area of all peaks. While specific LC-MS analytical methods for this exact compound are not detailed in publicly available literature, general methods for similar compounds often utilize reversed-phase columns with mobile phases consisting of acetonitrile (B52724) and water mixtures. nih.gov

Table 1: LC-MS Data for Ethyl (3-chloro-5-fluorobenzoyl)acetate

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₀ClFO₃ | |

| Molecular Weight | 244.64 g/mol | |

| Expected Mass (M) | 244.04 | |

| Purity (Typical) | ≥97% | chemdict.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated, which displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds.

For Ethyl (3-chloro-5-fluorobenzoyl)acetate, the IR spectrum would be expected to show characteristic absorption bands for its key functional groups. A strong absorption band is anticipated in the region of 1720-1740 cm⁻¹ due to the stretching vibration of the ester carbonyl group (C=O). Another strong band, corresponding to the ketone carbonyl group, would likely appear in the range of 1680-1700 cm⁻¹. The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-F and C-Cl stretching vibrations would also produce characteristic bands in the fingerprint region of the spectrum, typically below 1400 cm⁻¹. While a specific, published IR spectrum for Ethyl (3-chloro-5-fluorobenzoyl)acetate is not available, the analysis of a related compound, ethyl chloroacetate (B1199739), shows a characteristic carbonyl (C=O) stretching vibration at 1748.9 cm⁻¹. researchgate.net

Table 2: Expected Infrared (IR) Absorption Bands for Ethyl (3-chloro-5-fluorobenzoyl)acetate

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Ester Carbonyl (C=O) | 1720-1740 |

| Ketone Carbonyl (C=O) | 1680-1700 |

| Aromatic C-H Stretch | >3000 |

| Aromatic C=C Stretch | 1450-1600 |

| C-O Stretch | 1000-1300 |

| C-F Stretch | 1000-1400 |

| C-Cl Stretch | 600-800 |

X-ray Crystallography and Solid-State Characterization

Single Crystal X-ray Diffraction for Absolute Structure Determination

To date, a published single crystal structure of Ethyl (3-chloro-5-fluorobenzoyl)acetate has not been identified in the scientific literature. However, if a suitable crystal were grown, SC-XRD analysis would provide unambiguous confirmation of the connectivity of the atoms and the spatial arrangement of the 3-chloro-5-fluorobenzoyl and the ethyl acetate (B1210297) moieties. This would definitively establish the isomeric and conformational structure of the molecule.

Powder X-ray Diffraction (XRPD) for Crystalline Form Analysis

Powder X-ray Diffraction (XRPD) is a non-destructive analytical technique used to characterize the crystalline nature of a solid material and to identify its specific crystalline form (polymorph). The method involves exposing a powdered sample to X-rays and measuring the intensity of the scattered rays as a function of the scattering angle. The resulting diffractogram is a unique fingerprint for a given crystalline solid.

While no specific XRPD data for Ethyl (3-chloro-5-fluorobenzoyl)acetate is publicly available, this technique would be essential for quality control in a manufacturing setting. nih.gov It can be used to monitor batch-to-batch consistency of the crystalline form and to detect the presence of any undesired polymorphs or amorphous material, which could impact the physical properties of the compound.

Purity Assessment Methodologies (e.g., High-Performance Liquid Chromatography - HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of pharmaceutical and chemical compounds. It offers high resolution and sensitivity for separating the main compound from its impurities.

A typical HPLC method for Ethyl (3-chloro-5-fluorobenzoyl)acetate would involve a reversed-phase column and a mobile phase gradient of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. A UV detector would likely be used for detection, set to a wavelength where the aromatic ring of the compound absorbs strongly. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Commercial suppliers of Ethyl (3-chloro-5-fluorobenzoyl)acetate often state a purity of 97% or higher, which is typically determined by HPLC. chemdict.com

Table 3: Typical HPLC Parameters for Purity Assessment

| Parameter | Typical Value/Condition |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV-Vis |

| Purity Specification | ≥97% |

Computational and Theoretical Chemistry Studies on Ethyl 3 Chloro 5 Fluorobenzoyl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. These calculations can determine the distribution of electrons and predict regions of a molecule that are susceptible to electrophilic or nucleophilic attack. For Ethyl (3-chloro-5-fluorobenzoyl)acetate, DFT methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)) can be employed to optimize the molecular geometry and compute its electronic properties. nih.gov

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity.

Table 1: Illustrative FMO Parameters for a Benzoyl Derivative

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -7.25 | Indicates electron-donating capability. |

| LUMO Energy | -1.89 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.36 | Correlates with chemical stability and reactivity. |

Note: This data is illustrative and based on typical values for similar aromatic keto esters.

Global reactivity descriptors derived from the HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and global softness (S), provide quantitative measures of a molecule's reactivity. Fukui functions take this a step further by identifying the specific atomic sites within the molecule that are most likely to participate in a reaction. These functions help pinpoint the regions most susceptible to nucleophilic, electrophilic, or radical attack. For Ethyl (3-chloro-5-fluorobenzoyl)acetate, the carbonyl carbons and the aromatic ring carbons would be key sites of interest for such an analysis.

Conformational Analysis and Energy Landscapes

Ethyl (3-chloro-5-fluorobenzoyl)acetate is a flexible molecule with several rotatable bonds, particularly around the ethyl ester and the acetyl groups. Conformational analysis is used to identify the most stable three-dimensional arrangements (conformers) of the molecule and to map the potential energy surface associated with bond rotations. liverpool.ac.uk By systematically rotating key dihedral angles and calculating the corresponding energy, a potential energy landscape can be generated. This landscape reveals the global minimum energy conformer—the most likely structure of the molecule—as well as other low-energy conformers that may exist in equilibrium. Such studies are crucial as the conformation can significantly impact the molecule's physical properties and biological activity. chemrxiv.org

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Theoretical calculations can predict spectroscopic data with a high degree of accuracy, aiding in the structural elucidation of newly synthesized compounds.

IR Vibrational Frequencies : Computational methods can calculate the harmonic vibrational frequencies corresponding to the stretching and bending of molecular bonds. doi.org These calculated frequencies, when appropriately scaled to account for systematic errors, can be compared with experimental FT-IR spectra to assign specific peaks to vibrational modes. nih.govnih.gov For Ethyl (3-chloro-5-fluorobenzoyl)acetate, key predicted vibrations would include the C=O stretches of the ketone and ester groups, C-Cl, C-F, and C-O bond stretches, and aromatic C-H and C=C vibrations.

NMR Chemical Shifts : Predicting ¹H and ¹³C NMR chemical shifts is a powerful tool for structure verification. nih.gov Methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework are commonly used. liverpool.ac.uk More recently, machine learning and graph neural networks have emerged as rapid and accurate alternatives to time-consuming DFT calculations, achieving mean absolute errors of less than 0.2 ppm for ¹H shifts. chemrxiv.orgmdpi.com

Table 2: Predicted vs. Experimental Spectroscopic Data for a Related Compound

| Functional Group | Predicted IR Frequency (cm⁻¹, Scaled) | Typical Experimental IR Range (cm⁻¹) | Predicted ¹³C NMR Shift (ppm) | Typical Experimental ¹³C NMR Range (ppm) |

|---|---|---|---|---|

| Ester C=O | 1735 | 1750-1735 | 168.5 | 160-180 |

| Ketone C=O | 1710 | 1725-1705 | 192.3 | 190-220 |

| Aromatic C=C | 1605, 1580 | 1625-1575 | 120-140 | 110-160 |

| C-F | 1150 | 1400-1000 | 163.0 (C-F) | 150-170 (C-F) |

| C-Cl | 750 | 850-550 | 135.0 (C-Cl) | 125-145 (C-Cl) |

Note: This table is illustrative, showing the type of data generated from computational predictions for functional groups present in the target molecule.

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.gov This method is central to drug discovery and involves placing the ligand into the binding site of a receptor and scoring the different poses based on their binding affinity. nih.gov For Ethyl (3-chloro-5-fluorobenzoyl)acetate, theoretical docking studies could be performed against various enzymes or receptors to explore its potential as an inhibitor or modulator. nih.gov The analysis would focus on identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the receptor's amino acid residues, providing a hypothesis for its mechanism of action at a molecular level. nih.gov

Cheminformatics Analysis for Structural Similarities and Predictive Modeling

Cheminformatics employs computational methods to analyze chemical data and predict properties based on molecular structure. By comparing the structural features of Ethyl (3-chloro-5-fluorobenzoyl)acetate to large databases of known compounds, it is possible to identify molecules with similar scaffolds. nih.gov This structural similarity analysis can suggest potential biological activities or toxicities. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These models use calculated molecular descriptors (e.g., logP, molecular weight, polar surface area) to build a statistical relationship between a compound's structure and its biological activity, allowing for the prediction of properties for untested molecules like Ethyl (3-chloro-5-fluorobenzoyl)acetate.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Ethyl (3-chloro-5-fluorobenzoyl)acetate |

| Benzoyl fluoride |

| Benzoylthiourea |

Applications of Ethyl 3 Chloro 5 Fluorobenzoyl Acetate As a Research Tool and Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The chemical structure of Ethyl (3-chloro-5-fluorobenzoyl)acetate, characterized by multiple reactive sites, allows for its participation in a variety of chemical transformations. The ester and ketone functionalities can be readily modified, and the aromatic ring can undergo further substitution reactions. This makes it an ideal starting material or intermediate for constructing more intricate molecular architectures. For instance, similar ethyl benzoylacetate derivatives are utilized in oxidative cross-coupling reactions, chlorination, hydrosilylation, and intramolecular cyclizations to form complex structures like dihydrofurans. sigmaaldrich.com The presence of the halogen substituents on the benzene (B151609) ring also opens up possibilities for metal-catalyzed cross-coupling reactions, further expanding its synthetic utility.

Building Block for Potential Pharmaceutical and Agrochemical Intermediates

The 3-chloro-5-fluoro substitution pattern is found in a number of biologically active molecules, suggesting that Ethyl (3-chloro-5-fluorobenzoyl)acetate can serve as a key intermediate in the synthesis of new pharmaceutical and agrochemical agents. The strategic placement of these halogens can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

Isocoumarins are a class of natural products and synthetic compounds that exhibit a wide range of biological activities, including enzyme inhibition and antifungal properties. nih.gov The synthesis of isocoumarin (B1212949) derivatives often involves the cyclization of a substituted benzoic acid or a related precursor. Ethyl (3-chloro-5-fluorobenzoyl)acetate can be envisioned as a starting material for the synthesis of 3-substituted isocoumarins. For example, a general approach involves the reaction of a (2-carboxybenzyl)triphenylphosphonium bromide with an acyl chloride in the presence of a base, leading to the formation of the isocoumarin ring system through an intramolecular Wittig reaction. nih.gov In this context, the benzoyl moiety of Ethyl (3-chloro-5-fluorobenzoyl)acetate would form the core of the resulting isocoumarin, bearing the 3-chloro-5-fluoro substitution pattern. Various methods for isocoumarin synthesis have been developed, including metal-catalyzed cyclizations and classical condensation reactions. nih.govgoogle.com

Pyrimidine (B1678525) rings are core structures in a vast number of biologically active compounds, including many pharmaceuticals. The synthesis of pyrimidine scaffolds can be achieved through various condensation reactions. While direct synthesis from Ethyl (3-chloro-5-fluorobenzoyl)acetate is not explicitly detailed in the provided search results, its structural features suggest its potential as a precursor. For instance, β-keto esters are known to react with urea, thiourea, or guanidine (B92328) derivatives to form pyrimidine rings. By analogy, Ethyl (3-chloro-5-fluorobenzoyl)acetate could be condensed with such reagents to yield pyrimidines bearing a 3-chloro-5-fluorophenyl substituent. The synthesis of pyrimidine-linked heterocyclic scaffolds has been demonstrated starting from ethyl chloroacetate (B1199739) and a substituted pyrimidine, highlighting the utility of ester-containing building blocks in constructing these systems. niscpr.res.in The resulting substituted pyrimidines could be further elaborated into more complex molecules with potential therapeutic applications. mdpi.com

The development of antagonists for various receptors is a key area of pharmaceutical research. While direct evidence of Ethyl (3-chloro-5-fluorobenzoyl)acetate's use in the synthesis of CRTH2, mGluR, or P2X3 antagonists is not available in the search results, the chloro and fluoro substituted phenyl motif is present in various receptor antagonists. The functional groups of Ethyl (3-chloro-5-fluorobenzoyl)acetate allow for its derivatization to create a library of compounds for screening against these receptors. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. The ketone can be reduced or used as a handle for further chemical modifications. This versatility makes it a plausible starting point for the synthesis of novel antagonist candidates. The synthesis of related fluorinated and chlorinated aniline (B41778) derivatives is noted for their use in creating active pharmaceutical ingredients for inflammatory treatments, which can involve receptor antagonism. ossila.com

Sirtuins (SIRTs) are a class of enzymes that are implicated in a variety of cellular processes, and their inhibitors are being investigated for the treatment of diseases such as cancer. The development of sirtuin inhibitors often involves the design of molecules that can bind to the enzyme's active site. Although no direct synthesis of SIRT 1/2 inhibitors using Ethyl (3-chloro-5-fluorobenzoyl)acetate is reported, its structure contains elements that could be incorporated into such inhibitors. For instance, the benzoyl group can serve as a core scaffold to which other functional groups can be attached to enhance binding affinity and selectivity. The synthesis of pyrazole (B372694) and pyrimidine-based scaffolds as inhibitors of heat shock protein 90 (Hsp90), another important drug target, demonstrates how core heterocyclic structures can be developed from suitable precursors. mdpi.com Given the importance of substituted aromatic rings in many enzyme inhibitors, Ethyl (3-chloro-5-fluorobenzoyl)acetate represents a viable starting material for the synthesis of novel sirtuin inhibitor candidates.

Development of Novel Heterocyclic Systems

Beyond its applications in the synthesis of specific classes of bioactive molecules, Ethyl (3-chloro-5-fluorobenzoyl)acetate is a valuable tool for the development of novel heterocyclic systems. The combination of the β-keto ester functionality and the substituted aromatic ring allows for a wide range of cyclization reactions. For example, reactions with hydrazines can lead to the formation of pyrazoles, while reactions with hydroxylamine (B1172632) can yield isoxazoles. The synthesis of novel heterocyclic compounds from hydroxybenzophenones using ethyl chloroacetate as a reactant demonstrates the versatility of such building blocks in creating diverse molecular frameworks. nih.gov Furthermore, the reaction of similar precursors with various binucleophilic reagents has been shown to produce a variety of heterocyclic systems, including dipyrimidines and dibenzodiazepines. The 3-chloro-5-fluorophenyl group would be incorporated into these new heterocyclic structures, potentially imparting unique electronic and steric properties that could lead to interesting biological activities or material properties.

Functionalization of Biomolecules for Mechanistic Investigations

The functionalization of biomolecules such as proteins and peptides with small molecules is a critical tool for elucidating biological mechanisms, developing diagnostic probes, and creating novel therapeutics. The β-ketoester functionality within Ethyl (3-chloro-5-fluorobenzoyl)acetate offers a reactive handle for covalent modification of biomolecules.

The ketone and ester groups can participate in various bioconjugation reactions. For instance, the ketone can react with hydrazide or alkoxyamine-functionalized biomolecules to form stable hydrazone or oxime linkages, respectively. This type of "keto-ligation" is a well-established method for the site-specific modification of proteins. nih.govnih.gov While direct studies using Ethyl (3-chloro-5-fluorobenzoyl)acetate for this purpose are not prominent, the underlying chemical principles are broadly applicable.

The halogen substituents on the aromatic ring can also play a role. The chloro and fluoro groups can influence the reactivity of the aromatic ring and provide a signature for spectroscopic analysis, such as with ¹⁹F NMR, which is a powerful technique for studying protein-ligand interactions and conformational changes in biological systems. Halogenated compounds are widely distributed in nature and many exhibit potent biological activities, making their synthetic analogues, like Ethyl (3-chloro-5-fluorobenzoyl)acetate, interesting candidates for biological screening. sigmaaldrich.com

Table 1: Potential Bioconjugation Reactions of Ethyl (3-chloro-5-fluorobenzoyl)acetate

| Reactive Group in Compound | Biomolecule Functional Group | Linkage Formed |

| Ketone | Hydrazide (-CONHNH₂) | Hydrazone |

| Ketone | Alkoxyamine (-ONH₂) | Oxime |

| Ester | Amine (-NH₂) | Amide (after hydrolysis/activation) |

Contribution to the Synthesis of Specialty Chemicals and Advanced Materials

The unique substitution pattern of Ethyl (3-chloro-5-fluorobenzoyl)acetate makes it a valuable precursor for the synthesis of various specialty chemicals, including pharmaceuticals, agrochemicals, and advanced materials like liquid crystals and polymers.

Pharmaceutical and Agrochemical Intermediates: Halogenated aromatic compounds are integral to the design of many modern drugs and pesticides. The presence of chlorine and fluorine can enhance metabolic stability, lipophilicity, and binding affinity to biological targets. Ethyl (3-chloro-5-fluorobenzoyl)acetate can serve as a key intermediate in the synthesis of complex heterocyclic compounds, which form the core of many bioactive molecules. For example, β-ketoesters are widely used in the Hantzsch pyridine (B92270) synthesis and related reactions to form dihydropyridines, a class of compounds with diverse pharmacological activities. While a direct synthesis of a marketed drug from this specific intermediate is not documented, similar halogenated benzoylacetates are used in the preparation of fluoroquinolone antibiotic intermediates. google.comsemanticscholar.org

Advanced Materials: Fluorinated compounds are of significant interest in materials science due to their unique properties. nih.gov The incorporation of fluorine can lead to materials with low surface energy, high thermal stability, and specific liquid crystalline properties. nih.gov Ethyl (3-chloro-5-fluorobenzoyl)acetate could be a building block for the synthesis of fluorinated liquid crystals. The rigid phenyl ring with its polar substituents is a common feature in mesogenic (liquid crystal-forming) molecules. nsf.gov By modifying the ester group and incorporating other structural motifs, it is conceivable to design novel liquid crystalline materials based on this core structure.

Furthermore, fluorinated polymers often exhibit desirable properties such as chemical resistance and low friction. While not a monomer itself, Ethyl (3-chloro-5-fluorobenzoyl)acetate could be chemically modified to produce fluorinated monomers suitable for polymerization.

Table 2: Potential Applications in Specialty Chemical Synthesis

| Target Specialty Chemical | Role of Ethyl (3-chloro-5-fluorobenzoyl)acetate | Key Reaction Type |

| Heterocyclic Pharmaceuticals | Building block for core scaffold | Cyclocondensation |

| Fluorinated Agrochemicals | Precursor for active ingredient | Various functional group transformations |

| Liquid Crystals | Core mesogenic unit | Esterification/Amidation |

| High-Performance Polymers | Precursor for fluorinated monomers | Functional group modification |

Role in Tandem and Cascade Reaction Development

Tandem and cascade reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity from simple starting materials. nih.govresearchgate.net The 1,3-dicarbonyl motif of β-ketoesters like Ethyl (3-chloro-5-fluorobenzoyl)acetate is exceptionally well-suited for participating in such reaction sequences.

The presence of both a nucleophilic α-carbon (after deprotonation) and two electrophilic carbonyl carbons allows for a variety of reaction pathways. For example, a Michael addition of the enolate to an α,β-unsaturated system can be followed by an intramolecular aldol (B89426) or Claisen condensation, leading to the formation of cyclic and bicyclic structures. nih.gov These types of tandem Michael-aldol or Michael-Claisen reactions are powerful tools in organic synthesis.

Ethyl (3-chloro-5-fluorobenzoyl)acetate can be a valuable substrate for exploring new cascade reactions for the synthesis of complex heterocyclic systems. For instance, reaction with dinucleophiles such as hydrazines or amidines can lead to the formation of pyrazoles, pyrimidines, and other important heterocyclic scaffolds through a cascade of condensation and cyclization steps. The halogen substituents can influence the regioselectivity of these reactions and provide a means to further functionalize the resulting products. While specific cascade reactions involving Ethyl (3-chloro-5-fluorobenzoyl)acetate are not extensively reported, the reactivity of similar β-ketoesters in such transformations is well-established. sigmaaldrich.comnih.gov

Table 3: Illustrative Tandem/Cascade Reaction Pathways

| Initiating Reaction | Subsequent Reaction(s) | Resulting Structural Motif |

| Michael Addition | Intramolecular Aldol Condensation | Substituted Cyclohexenone |

| Michael Addition | Intramolecular Claisen Condensation | Substituted Cyclohexanedione |

| Condensation with Hydrazine | Intramolecular Cyclization/Dehydration | Pyrazole Ring |

| Condensation with Amidine | Intramolecular Cyclization/Dehydration | Pyrimidine Ring |

Future Directions and Emerging Research Avenues for Ethyl 3 Chloro 5 Fluorobenzoyl Acetate

Exploration of Sustainable and Green Synthetic Methodologies

The chemical industry is increasingly shifting towards more environmentally benign processes. Future research on Ethyl (3-chloro-5-fluorobenzoyl)acetate will undoubtedly prioritize the development of sustainable and green synthetic methodologies to minimize environmental impact and enhance process safety and efficiency.

Key research thrusts in this area will include:

Solvent-Free and Aqueous Synthesis: Moving away from traditional volatile organic solvents is a primary goal of green chemistry. Investigating solvent-free reaction conditions or the use of water as a reaction medium for the synthesis of Ethyl (3-chloro-5-fluorobenzoyl)acetate and its derivatives is a critical research direction. rsc.org The use of aqueous conditions, where feasible, can significantly reduce the environmental footprint of synthetic processes.

Microwave-Assisted and Ultrasound-Assisted Synthesis: These non-conventional energy sources can accelerate reaction rates, improve yields, and reduce side product formation. rsc.org Future studies will likely explore the application of microwave and ultrasound irradiation to key synthetic steps in the production and derivatization of Ethyl (3-chloro-5-fluorobenzoyl)acetate, aiming for more energy-efficient and rapid transformations.

Use of Renewable Feedstocks and Reagents: While the core aromatic scaffold of Ethyl (3-chloro-5-fluorobenzoyl)acetate is derived from petrochemical sources, future research could explore the use of bio-based reagents for subsequent transformations, contributing to a more sustainable chemical lifecycle.

| Green Chemistry Approach | Potential Benefits for Ethyl (3-chloro-5-fluorobenzoyl)acetate Synthesis |

| Aqueous Synthesis | Reduced use of hazardous organic solvents, simplified work-up procedures. rsc.org |

| Microwave-Assisted Synthesis | Faster reaction times, increased yields, lower energy consumption. rsc.org |

| Solvent-Free Reactions | Elimination of solvent waste, potential for improved atom economy. |

Development of New Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis is at the heart of modern organic synthesis. The development of novel catalytic systems will be instrumental in unlocking new reaction pathways and achieving higher levels of control in the synthesis and functionalization of Ethyl (3-chloro-5-fluorobenzoyl)acetate.

Emerging research in this domain will focus on:

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for a variety of organic transformations. nih.govrsc.org Future investigations could explore the use of photocatalysts to mediate novel reactions involving Ethyl (3-chloro-5-fluorobenzoyl)acetate, such as C-H functionalization or the formation of complex molecular architectures under mild conditions. Ketones, for instance, can act as directing groups in photocatalytic C–H fluorination. nih.govrsc.org

Novel Metal Catalysis: The development of new transition metal catalysts with tailored ligands can offer unprecedented control over reactivity and selectivity. Research into catalysts based on earth-abundant metals as greener alternatives to precious metals will be a significant trend. For instance, silver-catalyzed ring-opening reactions have been used for the synthesis of β- and γ-fluorinated ketones. acs.org

Organocatalysis: The use of small organic molecules as catalysts provides a metal-free alternative for many transformations. Future work will likely involve the design and application of organocatalysts for enantioselective reactions of Ethyl (3-chloro-5-fluorobenzoyl)acetate, leading to the synthesis of chiral molecules with high optical purity.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for seamless integration of reaction, purification, and analysis steps. The application of this technology to the synthesis and derivatization of Ethyl (3-chloro-5-fluorobenzoyl)acetate is a promising avenue for future research.

Key areas for exploration include:

Continuous Manufacturing of Active Pharmaceutical Ingredients (APIs): Given the potential of its derivatives as APIs, developing continuous-flow processes for the synthesis of Ethyl (3-chloro-5-fluorobenzoyl)acetate-derived compounds is a significant goal. beilstein-journals.orgbeilstein-journals.orgnih.govscielo.br This approach can lead to more efficient, consistent, and scalable production.

In-line Analysis and Process Optimization: Flow reactors can be readily coupled with in-line analytical techniques (e.g., spectroscopy, chromatography) to enable real-time monitoring and optimization of reaction parameters. beilstein-journals.org This allows for rapid identification of optimal conditions and ensures high product quality.

Telescoped Synthesis: Flow chemistry facilitates the "telescoping" of multiple synthetic steps into a single, continuous process, avoiding the isolation and purification of intermediates. scielo.br This can significantly streamline the synthesis of complex molecules derived from Ethyl (3-chloro-5-fluorobenzoyl)acetate.

High-Throughput Screening and Combinatorial Chemistry for Derivative Libraries

To explore the full potential of Ethyl (3-chloro-5-fluorobenzoyl)acetate as a scaffold for new functional molecules, the generation and screening of large and diverse derivative libraries will be crucial. High-throughput screening (HTS) and combinatorial chemistry are powerful tools for this purpose.

Future research will likely involve:

Solid-Phase Synthesis: The development of solid-phase synthetic routes for the derivatization of Ethyl (3-chloro-5-fluorobenzoyl)acetate will enable the rapid and efficient generation of compound libraries. mdpi.com

Combinatorial Library Design: Designing libraries of derivatives with a wide range of structural and electronic properties will be key to identifying lead compounds with desired biological activities or material properties. benthamscience.comnih.gov

Automated Screening: The use of automated HTS platforms will allow for the rapid evaluation of these libraries against various biological targets or for specific material characteristics.

| Technology | Application to Ethyl (3-chloro-5-fluorobenzoyl)acetate Research |

| Combinatorial Chemistry | Generation of diverse libraries of derivatives for drug discovery and materials science. mdpi.combenthamscience.comnih.gov |

| High-Throughput Screening | Rapidly testing the biological activity or physical properties of derivative libraries. |

| Solid-Phase Synthesis | Facilitating the efficient and automated synthesis of compound libraries. mdpi.com |

Advanced Spectroscopic Characterization Beyond Established Techniques

A thorough understanding of the structure and properties of Ethyl (3-chloro-5-fluorobenzoyl)acetate and its derivatives is fundamental for their application. While standard spectroscopic techniques (NMR, IR, MS) are routinely used, advanced methods can provide deeper insights.

Future research in this area will benefit from:

Advanced NMR Techniques: The application of two-dimensional (2D) NMR techniques, such as HMQC, HSQC, and HMBC, will be essential for the unambiguous structural elucidation of complex derivatives. researchgate.netipb.ptnptel.ac.in Solid-state NMR could also be employed to study the properties of crystalline derivatives or polymeric materials. nptel.ac.in

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive three-dimensional structural information, which is invaluable for understanding intermolecular interactions and for structure-based drug design. eurjchem.com

Chiroptical Spectroscopy: For chiral derivatives, techniques like circular dichroism (CD) will be crucial for determining their absolute stereochemistry and studying their conformational properties.

Multi-Scale Computational Modeling for Reaction Prediction and Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction mechanisms, and spectroscopic data.

Future research on Ethyl (3-chloro-5-fluorobenzoyl)acetate will increasingly rely on:

Density Functional Theory (DFT) Calculations: DFT methods can be used to predict the geometric and electronic structure, spectroscopic properties (NMR, IR, UV-Vis), and reactivity of Ethyl (3-chloro-5-fluorobenzoyl)acetate and its derivatives. prensipjournals.com

Reaction Pathway and Mechanism Elucidation: Computational modeling can be employed to investigate the mechanisms of reactions involving Ethyl (3-chloro-5-fluorobenzoyl)acetate, helping to rationalize experimental observations and guide the design of new reactions. nih.gov

Virtual Screening and Drug Design: Molecular docking and other computational techniques can be used to predict the binding affinity of derivatives for biological targets, accelerating the drug discovery process.

Expanded Role in Materials Science and Medicinal Chemistry via Novel Derivatization

The true value of Ethyl (3-chloro-5-fluorobenzoyl)acetate lies in its potential as a precursor to novel functional molecules. Future research will focus on expanding its applications in materials science and medicinal chemistry through innovative derivatization strategies.

Promising areas of investigation include: